molecular formula C19H29NO2 B13775849 (3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol CAS No. 2830-48-0

(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

Cat. No.: B13775849
CAS No.: 2830-48-0
M. Wt: 303.4 g/mol
InChI Key: WNJVMVZIGIACNN-HNOINMFASA-N
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Description

(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of hydroxyimino and other functional groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyimino groups to oxo groups using oxidizing agents.

    Reduction: Reduction of hydroxyimino groups to hydroxyl groups using reducing agents.

    Substitution: Substitution reactions at specific positions on the cyclopenta[a]phenanthrene core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2830-48-0

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H29NO2/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20-22)19(15,2)10-8-16(14)18/h3,13-16,21-22H,4-11H2,1-2H3/b20-17-/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

WNJVMVZIGIACNN-HNOINMFASA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=NO)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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